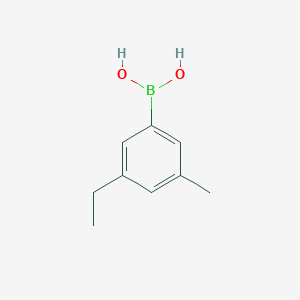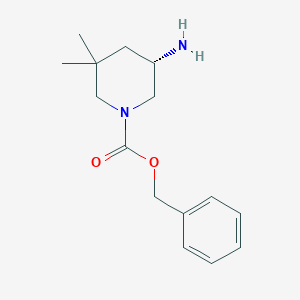![molecular formula C8H4N6O4 B11758008 1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)
1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone is a heterocyclic compound that belongs to the class of pyrimidopyrimidines These compounds are characterized by their fused ring structure, which includes two pyrimidine rings
Preparation Methods
The synthesis of 1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone can be achieved through several routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Chemical Reactions Analysis
1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Scientific Research Applications
1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as dihydrofolate reductase and phosphodiesterase. The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects .
Comparison with Similar Compounds
1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone is similar to other pyrimidopyrimidines, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and other substituents. The unique structure of this compound gives it distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C8H4N6O4 |
|---|---|
Molecular Weight |
248.16 g/mol |
IUPAC Name |
1,6-dihydropyrimido[4,5-g]pteridine-2,4,7,9-tetrone |
InChI |
InChI=1S/C8H4N6O4/c15-5-1-3(11-7(17)13-5)10-2-4(9-1)12-8(18)14-6(2)16/h(H2,9,12,14,16,18)(H2,10,11,13,15,17) |
InChI Key |
XJCYHFCAMLRPBK-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NC(=O)NC1=O)N=C3C(=N2)NC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11757930.png)
![2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11757945.png)
![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine](/img/structure/B11757953.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)
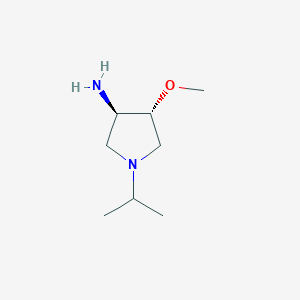

![6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione](/img/structure/B11757985.png)
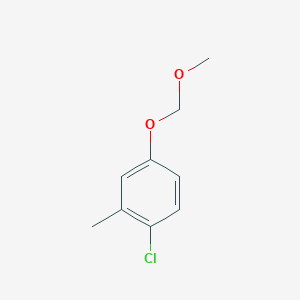

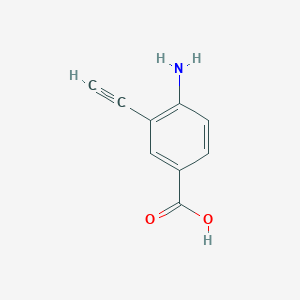
![Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-YL]amino}acetate](/img/structure/B11757995.png)
